Glychionide A

概要

作用機序

グリチオニドAは、いくつかのメカニズムを通じてその効果を発揮します。

アポトーシスの誘導: グリチオニドAは、Baxとカスパーゼ9の上方制御とBcl-2の下方制御を含むアポトーシス経路を活性化することにより、プログラムされた細胞死を促進します.

オートファジーの誘導: グリチオニドAは、LC3I、II、Beclin 1、p62などのオートファジー関連タンパク質の発現を変化させることにより、オートファジーを誘導します.

細胞周期停止: グリチオニドAは、G2 / M期に細胞周期停止を引き起こし、癌細胞の増殖を防ぎます.

ミトコンドリア膜電位の破壊: グリチオニドAは、活性酸素種(ROS)のレベルを高め、ミトコンドリア膜電位(MMP)を低下させ、細胞死につながります.

類似の化合物との比較

グリチオニドAは、グリチオニドBなど、カンゾウに見られる他のフラボノシドに似ています。 グリチオニドAは、その特定のグリコシル化パターンと強力な抗癌作用により、独自性があります . 他の類似の化合物には、次のものがあります。

グリチオニドB: 異なるグリコシル化パターンを持つ別のフラボノシド.

グリチルリチン: さまざまな薬理学的活性を持つサポニン配糖体.

生化学分析

Biochemical Properties

Glychionide A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with apoptosis-related proteins such as Bax, Caspase 9, and Bcl-2, as well as autophagy-related proteins like LC3I, LC3II, Beclin 1, and p62. These interactions lead to the induction of apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pancreatic cancer cells, this compound has been observed to inhibit cell proliferation by inducing apoptosis and autophagy. This compound also causes cell cycle arrest in the G2/M phase, increases reactive oxygen species (ROS) levels, and disrupts mitochondrial membrane potential (MMP). These effects collectively contribute to the inhibition of cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to apoptosis-related proteins, leading to the activation of apoptotic pathways. It also interacts with autophagy-related proteins, promoting autophagic cell death. Additionally, this compound causes an increase in ROS levels and a decline in MMP, further contributing to its anticancer effects. These molecular interactions highlight the multifaceted mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time this compound is relatively stable and maintains its activity over extended periodsStudies have shown that this compound can induce sustained apoptosis and autophagy in cancer cells, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation. At higher doses, this compound may cause adverse effects, including toxicity to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with enzymes and cofactors that regulate apoptosis and autophagyUnderstanding these metabolic pathways is crucial for elucidating the full spectrum of this compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are essential for this compound’s therapeutic efficacy and highlight the importance of understanding its transport and distribution dynamics .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding this compound’s subcellular localization is vital for optimizing its therapeutic potential and minimizing off-target effects .

準備方法

合成経路および反応条件

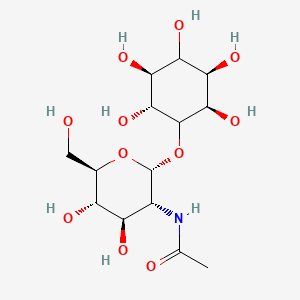

グリチオニドAを含むグリコシドの合成は、通常、グリコシル化反応を伴います。 これらの反応は、さまざまなグリコシルドナーとアクセプターを異なる条件下で使用して行うことができます . グリチオニドAの具体的な合成経路には、5,8-ジヒドロキシ-4-オキソ-2-フェニル-4H-クロメン-7-イルとβ-D-グルコピラノシドロン酸のグリコシル化が含まれます .

工業的生産方法

グリチオニドAの工業的生産は、おそらくカンゾウの根から化合物を抽出し、クロマトグラフィーなどの精製プロセスによって所望の純度に達するまで精製する必要があるでしょう .

化学反応の分析

反応の種類

グリチオニドAは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を用いて酸素を付加したり、水素を奪ったりすることです。

還元: この反応は、還元剤を用いて水素を付加したり、酸素を奪ったりすることです。

置換: この反応は、1つの官能基を別の官能基で置き換えることです。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応の条件は、温度、溶媒、反応時間など、目的の結果に応じて異なります .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、グリチオニドAの酸化によりキノンが生成され、還元によりヒドロキノンが生成される可能性があります .

科学的研究用途

グリチオニドAは、以下を含むいくつかの科学的研究用途があります。

科学的研究の応用

Glychionide A has several scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Explored for its potential as an anticancer agent, particularly against pancreatic cancer.

Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.

類似化合物との比較

Glychionide A is similar to other flavonosides found in Glycyrrhiza glabra, such as Glychionide B. this compound is unique due to its specific glycosylation pattern and its potent anticancer properties . Other similar compounds include:

特性

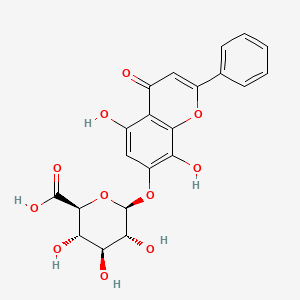

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFOLNOWFPVLGZ-BHWDSYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119152-50-0 | |

| Record name | Glychionide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCHIONIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58792ZUT0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

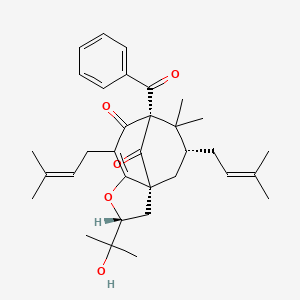

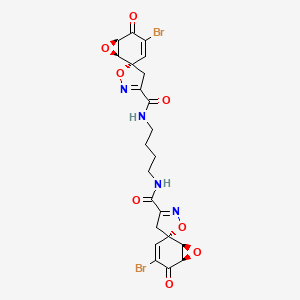

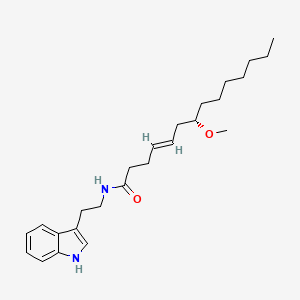

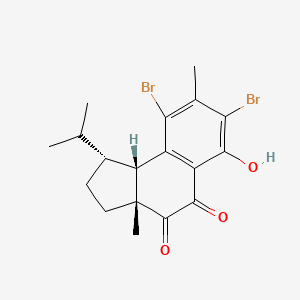

Feasible Synthetic Routes

Q1: What is Glychionide A and where is it found?

A1: this compound is a flavonaside, a type of flavonoid compound, found in the roots of the Glycyrrhiza glabra plant []. This plant is more commonly known as licorice.

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits antitumor effects against human pancreatic cancer cells []. These effects are thought to be mediated through the activation of both apoptotic and autophagic pathways within the cancer cells.

Q3: How does the chemical structure of this compound relate to its activity?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound, it does highlight that it is a flavonaside []. Flavonoids, in general, are known for their antioxidant and potential anticancer properties. Further research is needed to understand the specific structural features of this compound that contribute to its observed antitumor activity.

Q4: What is the future research direction for this compound?

A4: While in vitro studies have shown promising anticancer activity of this compound, further research, particularly in vivo studies, are necessary []. These studies will help to determine the potential therapeutic efficacy of this compound in treating pancreatic cancer and other diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)